4-(2-furylmethyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
Description
4-(2-Furylmethyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid is a heterocyclic compound featuring a fused pyrroloquinazoline scaffold substituted with a 2-furylmethyl group at position 4. Its furylmethyl substituent introduces aromatic and electron-rich characteristics, which may enhance interactions with biological targets compared to simpler alkyl or aryl analogs.
Properties
IUPAC Name |
4-(furan-2-ylmethyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c20-14-7-8-17(16(22)23)18(10-11-4-3-9-24-11)15(21)12-5-1-2-6-13(12)19(14)17/h1-6,9H,7-8,10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRSDMYXIBQWTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(N(C(=O)C3=CC=CC=C3N2C1=O)CC4=CC=CO4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Reaction Design
The synthesis begins with anthranilamide (1 ) and a furyl-containing γ-keto ester, such as ethyl 4-(furan-2-yl)-3-oxobutanoate (2 ). The reaction proceeds via a double cyclocondensation cascade (Scheme 1):
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Formation of the quinazolinone intermediate : Anthranilamide reacts with the keto ester to generate a 2,3-dihydroquinazolin-4(1H)-one derivative (3 ) through Schiff base formation and intramolecular cyclization.
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Pyrrole ring closure : The intermediate undergoes a second cyclization, facilitated by Brønsted acid catalysts, to form the pyrrolo[1,2-a]quinazoline core (4 ).
Scheme 1 : Proposed cascade reaction for the synthesis of 4-(2-furylmethyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid.
Catalyst Screening and Optimization
Heterogeneous Brønsted acid catalysts, such as Amberlyst® 15, have proven effective in promoting cyclocondensation cascades. A comparative study of catalysts under solvent-free conditions revealed the following performance (Table 1):
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for 4 (%) |
|---|---|---|---|---|
| None | 90 | 24 | 95 | 24 |
| Amberlyst® 15 | 60 | 3 | 100 | 99 |
| p-TsOH | 90 | 24 | 100 | 99 |
| Montmorillonite K10 | 90 | 48 | 99 | 63 |
Amberlyst® 15 demonstrated superior activity, achieving full conversion and >99% selectivity at 60°C within 3 hours under mechanochemical activation. This resin-based catalyst avoids the need for stoichiometric acids, aligning with green chemistry principles.
Mechanochemical and Solvent-Free Approaches
Recent advances emphasize solvent-free mechanochemical methods to enhance sustainability. Ball milling anthranilamide and the furyl-containing keto ester with Amberlyst® 15 reduces reaction times from 24 hours to 3 hours while maintaining high yields (98%). This method minimizes waste and energy consumption, addressing industrial scalability challenges.
Analytical and Characterization Data
Successful synthesis is confirmed through spectroscopic and crystallographic analysis:
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IR Spectroscopy : Strong absorptions at 1650–1680 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (N–H stretching).
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¹H NMR : Distinct signals for the furyl protons (δ 6.2–7.4 ppm) and the carboxylic acid proton (δ 12.1–12.5 ppm).
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X-ray Crystallography : Dihedral angles between the quinazoline and furan rings typically range from 80° to 90°, indicating orthogonal orientation .
Chemical Reactions Analysis
Types of Reactions
4-(2-furylmethyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (MCPBA).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, MCPBA, monopermaleic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while reduction can yield reduced quinazoline derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to 4-(2-furylmethyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action: These compounds may induce apoptosis in cancer cells by activating specific pathways involved in cell death and inhibiting tumor growth.
- Case Studies: In vitro studies have shown that these derivatives can effectively reduce cell viability in various cancer cell lines such as breast and prostate cancer cells.
Antimicrobial Properties
Studies suggest that this compound exhibits antimicrobial activity against a range of pathogens:
- Spectrum of Activity: It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Research Findings: A study demonstrated that derivatives with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli.
Biochemical Applications
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes:
- Target Enzymes: It may inhibit enzymes involved in metabolic pathways associated with diseases such as diabetes and obesity.
- Experimental Evidence: Inhibitory assays have shown promising results against enzymes like α-glucosidase.
Drug Delivery Systems
Due to its chemical properties, this compound can be utilized in drug delivery systems:
- Nanoparticle Formulation: Researchers are exploring its incorporation into nanoparticles to enhance the bioavailability of poorly soluble drugs.
- Controlled Release: The compound's structure allows for modifications that can facilitate controlled release mechanisms in therapeutic applications.
Materials Science Applications
Polymer Synthesis
The unique chemical structure of 4-(2-furylmethyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline can be leveraged in the synthesis of novel polymers:
- Thermal Stability: Polymers derived from this compound exhibit enhanced thermal stability and mechanical properties.
- Application in Coatings: These polymers are being studied for use in protective coatings due to their durability.
Summary Table of Applications
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induced apoptosis in cancer cell lines |
| Antimicrobial agents | Effective against Staphylococcus aureus and E. coli | |
| Biochemistry | Enzyme inhibitors | Inhibition of α-glucosidase |
| Drug delivery systems | Enhanced bioavailability through nanoparticle formulation | |
| Materials Science | Polymer synthesis | Improved thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of 4-(2-furylmethyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The compound’s closest structural analogs include 4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid () and derivatives of tetrahydroimidazo[1,2-a]pyridine ().
Table 1: Structural and Physicochemical Comparison
Substituent Effects
Research Implications and Limitations
While the 4-ethyl and imidazopyridine derivatives provide benchmarks for structural and synthetic comparisons, This compound lacks explicit data on bioactivity, solubility, or stability in the provided evidence. Future studies should prioritize:
- Experimental determination of its physicochemical properties (e.g., melting point, logP).
- Comparative assays to evaluate its binding affinity or inhibitory potency against relevant biological targets.
Biological Activity
The compound 4-(2-furylmethyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H12N2O4
- Molecular Weight : 248.25 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, a series of novel 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives were synthesized and evaluated for their anti-proliferative activities against various tumor cell lines. Notably, compounds similar to our target compound exhibited significant inhibition of cell proliferation in lines such as A549 (lung cancer) and SW480 (colon cancer) with IC50 values in the nanomolar range .
Table 1: Anticancer Activity of Related Quinazoline Derivatives
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 2a | A549 | 5.06 | EGFR inhibition |
| 3a | SW480 | 10.25 | Akt/Erk pathway inhibition |
| 3c | A431 | 15.50 | Apoptosis induction |
The mechanisms through which these compounds exert their effects include:
- EGFR Inhibition : Some derivatives have been shown to bind to the epidermal growth factor receptor (EGFR), disrupting its activation and downstream signaling pathways critical for tumor growth and survival.
- Induction of Apoptosis : Certain compounds promote programmed cell death in cancer cells by activating apoptotic pathways.
Other Biological Activities
In addition to anticancer properties, quinazoline derivatives have demonstrated:
- Antimicrobial Activity : The presence of the furan moiety in related compounds has been associated with enhanced antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Some studies suggest that these compounds may also possess anti-inflammatory activities, potentially beneficial in treating inflammatory diseases.
Study on Anticancer Activity
A study conducted on a series of quinazoline derivatives showed that specific modifications to the core structure significantly enhanced their anticancer efficacy. For example, substituents at the 4-position were found to improve binding affinity to EGFR and increase cytotoxicity against resistant cancer cell lines .
Pharmacokinetics and Toxicology
Research into the pharmacokinetics of these compounds indicates that they exhibit favorable absorption and distribution characteristics. Toxicological assessments have shown low toxicity profiles in animal models, suggesting potential for further development as therapeutic agents.
Q & A
Basic: What synthetic strategies are recommended for constructing the pyrrolo[1,2-a]quinazoline core?
Methodological Answer:
The pyrrolo[1,2-a]quinazoline scaffold can be synthesized via cyclocondensation of substituted quinazolines with pyrrole derivatives. Key steps include:
- Grignard Reagent Addition : Reacting a quinazoline precursor (e.g., 1,5-dioxo intermediate) with a furylmethyl Grignard reagent in anhydrous THF at 0°C, followed by gradual warming to room temperature for 12–24 hours .
- Acid-Catalyzed Cyclization : Using p-toluenesulfonic acid (p-TsOH) in chloroform to promote cyclization, with molecular sieves to absorb water and shift equilibrium toward product formation .
- Purification : Column chromatography with gradients of hexane/ethyl acetate (7:1 to 3:1) yields pure product. Typical yields range from 55% to 81% for analogous compounds .
Basic: How can NMR spectroscopy resolve structural ambiguities in this compound?
Methodological Answer:
1H and 13C NMR are critical for confirming the furylmethyl substitution and tetracyclic framework:
- 1H NMR :
- The furylmethyl group shows characteristic peaks: δ 6.2–6.4 ppm (furyl protons) and δ 3.8–4.2 ppm (CH2 bridge) .
- The quinazoline carbonyls (1,5-dioxo groups) deshield adjacent protons, appearing as singlets near δ 7.5–8.0 ppm .
- 13C NMR :
- Carbonyl carbons (C=O) resonate at δ 165–175 ppm.
- Aromatic carbons in the furan and quinazoline rings appear between δ 110–150 ppm .
- HSQC/HMBC : Correlate protons to carbons to confirm connectivity, especially for the fused tetracyclic system .
Advanced: How can regioselectivity challenges during furylmethyl introduction be mitigated?
Methodological Answer:
Regioselectivity issues arise due to competing nucleophilic attack sites on the quinazoline core. Strategies include:
- Steric Control : Use bulky solvents (e.g., THF over DMF) to favor attack at the less hindered C4 position .
- Temperature Modulation : Slow addition of Grignard reagents at 0°C minimizes kinetic byproducts .
- Computational Pre-Screening : DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic susceptibility of quinazoline carbons, guiding reagent design .
Advanced: How should researchers address contradictory biological activity data across studies?
Methodological Answer:
Discrepancies may stem from purity variations, assay conditions, or metabolite interference. Standardize protocols:
- Purity Validation : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and LC-MS to confirm identity .
- Assay Reproducibility :
- Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) to identify active/inactive metabolites via LC-MS/MS .
Advanced: What computational tools predict the compound’s reactivity in aqueous environments?
Methodological Answer:
- Hydrolysis Stability :
- Molecular dynamics (MD) simulations (AMBER or GROMACS) model the compound’s stability in water. Focus on the lactam ring’s susceptibility to nucleophilic attack .
- pKa Prediction (MarvinSuite): Identify protonation states affecting solubility and reactivity. The carboxylic acid group typically has a pKa ~2.5–3.5 .
- Docking Studies : AutoDock Vina predicts binding modes to biological targets (e.g., kinases), guiding SAR for improved stability .
Basic: What solubility properties are critical for in vitro assays?
Methodological Answer:
- Solubility Screening : Test in PBS (pH 7.4), DMSO, and ethanol. This compound is likely sparingly soluble in water (≤10 µM) due to the hydrophobic furan and fused rings.
- Co-Solvent Systems : Use 10% DMSO in PBS for stock solutions, with sonication (30 min) to ensure dissolution .
- Critical Micelle Concentration (CMC) : For low solubility, employ surfactants (e.g., Tween-80) below CMC to avoid assay interference .
Advanced: How to optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- Catalyst Screening : Replace p-TsOH with recyclable solid acids (e.g., Amberlyst-15) to improve atom economy .
- Solvent Selection : Switch from THF to 2-MeTHF (renewable, higher boiling point) for safer large-scale reactions .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and automate quenching .
Advanced: What strategies resolve NMR signal overlap in complex derivatives?
Methodological Answer:
- Isotopic Labeling : Synthesize 13C-labeled analogs to assign crowded regions (e.g., furylmethyl vs. quinazoline carbons) .
- Advanced Pulse Sequences : Use 2D NOESY to differentiate spatially proximate protons or 19F NMR if fluorinated analogs exist .
- Variable Temperature NMR : Elevate temperature to 40°C to reduce signal broadening in rigid regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
